molecular formula C10H10BrNO B1523515 6-Bromo-4-methoxy-7-methylindole CAS No. 1167055-78-8

6-Bromo-4-methoxy-7-methylindole

Cat. No. B1523515
CAS RN: 1167055-78-8
M. Wt: 240.1 g/mol
InChI Key: RXFJQMXJLSJPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-methoxy-7-methylindole is a heterocyclic compound with the following chemical formula: C9H8BrN . It belongs to the class of halogenated heterocycles and has a molecular weight of approximately 210.07 g/mol . This compound exhibits interesting properties due to its indole ring system.


Synthesis Analysis

The synthesis of 6-Bromo-4-methoxy-7-methylindole involves several steps. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe yields 7-bromo-4-(methoxymethyl)-2-methylindole in good yields. Subsequently, this intermediate is further reduced with tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methoxy-7-methylindole consists of an indole ring with a bromine atom at position 7, a methoxy group at position 4, and a methyl group at position 2. The empirical formula is C9H8BrN , and the compound crystallizes as a powder with a melting point range of 110-116°C .


Physical And Chemical Properties Analysis

  • Safety Information : Combustible, acute toxic (Cat.3), toxic compounds causing chronic effects

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical synthesis and applications of 6-Bromo-4-methoxy-7-methylindole span a range of fields, from the synthesis of natural products to the development of novel compounds with potential biological activities. One study highlights its use in the synthesis of breitfussin B, a natural product, through an iridium-catalysed triborylation-diprotodeborylation sequence followed by Chan-Evans-Lam coupling, showcasing the versatility of this compound in complex organic synthesis (Ardalan A. Nabi et al., 2017). Additionally, the antimicrobial activity of new derivatives synthesized from 6-Bromo-4-methoxy-7-methylindole has been explored, highlighting its potential in medicinal chemistry applications (G. S. Gadaginamath & S. Patil, 2002).

Biological Evaluations and Applications

Further investigations into the biological relevance of derivatives of 6-Bromo-4-methoxy-7-methylindole reveal their potential as antimitotic agents and tubulin inhibitors, with significant implications for cancer research. The antiproliferative properties of these compounds, targeting the colchicine binding site on tubulin and inducing apoptotic cell death, underline the therapeutic potential of 6-Bromo-4-methoxy-7-methylindole derivatives in oncology (R. Romagnoli et al., 2008). Another study highlights the modulation of the human aryl hydrocarbon receptor (AhR) by methylindoles and methoxyindoles, including 6-Bromo-4-methoxy-7-methylindole derivatives, showcasing the biochemical and pharmacological relevance of these compounds in modulating gene expression (M. Štěpánková et al., 2018).

Photophysical and Photochemical Properties

The study of photophysical and photochemical properties of methoxyindoles, including 6-Bromo-4-methoxy-7-methylindole, reveals insights into their behavior under UV irradiation. These properties are crucial for applications in photochemistry and the development of photostable fluorescent molecules for biochemical analysis. For instance, the strong fluorescence of 6-methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid) in a wide pH range of aqueous media suggests potential applications of 6-Bromo-4-methoxy-7-methylindole derivatives as fluorescent labeling reagents (Junzo Hirano et al., 2004).

properties

IUPAC Name

6-bromo-4-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFJQMXJLSJPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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